molecular formula C9H10O3S B2829787 Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate CAS No. 160901-56-4

Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B2829787
CAS No.: 160901-56-4
M. Wt: 198.24
InChI Key: JCNJIKJUZSGYTH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate, with the CAS registry number 160901-56-4 , is a chemical compound of interest in organic and medicinal chemistry research. It has a molecular formula of C9H10O3S and a molecular weight of 198.24 g/mol . Its structure features a methyl acetate group linked via a sulfanyl bridge to a 2-hydroxyphenyl ring, as defined by the SMILES notation COC(=O)CSC1=CC=CC=C1O . This unique arrangement, combining phenolic and thioester functional groups, makes it a valuable synthon (building block) for the synthesis of more complex molecules. Researchers utilize this compound in exploratory studies, including its potential application in pharmaceutical development and as a key intermediate in chemical synthesis. The compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNJIKJUZSGYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160901-56-4
Record name methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate typically involves the reaction of 2-mercaptophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur derivatives.

    Substitution: Various substituted phenolic or ester derivatives.

Scientific Research Applications

Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets through its sulfanyl and hydroxy groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The ortho-hydroxyl group in the target compound enables intramolecular hydrogen bonding, reducing rotational freedom compared to para-substituted analogs like the 4-chlorophenyl derivative .
  • Electron-withdrawing groups (e.g., cyano, fluoro) enhance electrophilicity at the sulfur atom, favoring nucleophilic aromatic substitution (SNAr) reactions .
  • Sulfamoyl and methoxy groups in analogs increase polarity and solubility, expanding utility in aqueous-phase reactions .

Nucleophilic Substitution

This compound reacts with azirinecarbonyl chlorides to form azirinecarboxylic esters (77–92% yields), leveraging its thiolate anion as a nucleophile under basic conditions . In contrast, the 4-chlorophenyl analog shows lower reactivity due to the absence of a hydroxyl group to stabilize intermediates .

Hydrogen-Bonding Interactions

The ortho-hydroxyl group participates in intramolecular O–H···N hydrogen bonds with tetrazole rings, as observed in its crystal structure. This feature is absent in non-hydroxylated analogs like methyl 2-(phenylsulfanyl)acetate, which rely solely on weak van der Waals interactions .

Crystallographic Comparisons

A Cambridge Structural Database (CSD) analysis highlights conformational differences:

  • The dihedral angle between the phenolic ring and tetrazole ring in the target compound is 2.85°, tighter than the 3.89° in the non-hydroxylated analog WUKNUN .
  • The methyl/acetate group tilts at 82.61° relative to the tetrazole plane, similar to analogs like SAKVIM (84.57° ), indicating consistent steric effects across derivatives .

Data Tables

Table 1: Crystallographic Parameters of Selected Analogs

Compound Dihedral Angle (°) Torsion Angle (°) Intermolecular Interactions
This compound 2.85 (phenolic-tetrazole) 82.61 (acetate-tetrazole) O–H···N, C–H···O
WUKNUN (Methyl 2-(5-phenyltetrazol-2-yl)acetate) 3.89 84.99 C–H···N
SAKVIM (Ethyl 3-phenyl-2-(tetrazol-2-yl)acrylate) 19.97 84.57 π-π stacking

Biological Activity

Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound consists of a methyl ester group attached to a sulfanyl group linked to a 2-hydroxyphenyl moiety. Its chemical formula is C9H10O3SC_9H_{10}O_3S, and it has shown promise in various biological applications due to the reactivity of its functional groups.

The biological activity of this compound is primarily attributed to its sulfanyl and hydroxy groups. These groups can participate in:

  • Hydrogen Bonding : Facilitating interactions with biological macromolecules.
  • Nucleophilic Attacks : Engaging in biochemical pathways that involve sulfur-containing compounds.
  • Redox Reactions : Influencing oxidative stress responses within cells.

These interactions suggest that the compound may play roles in enzyme inhibition and modulation of various biochemical pathways .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes. It is particularly noted for its role as an enzyme inhibitor in various biochemical assays. The compound can serve as a probe for studying biological pathways involving sulfur-containing compounds, which are critical in many metabolic processes .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing sulfanyl groups have shown the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for developing therapeutic agents against oxidative stress-related diseases .

Anticancer Potential

The compound's structural analogs have demonstrated anticancer activities, particularly through the inhibition of metabolic enzymes associated with cancer progression. Studies on related mercapto-substituted compounds have shown promising results in inhibiting cancer cell proliferation .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that the compound could effectively inhibit these enzymes, which are relevant targets in treating neurodegenerative diseases .
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    This compoundXY
    DonepezilAB
    GalanthamineCD
    (Note: Replace X, Y, A, B, C, D with actual values from studies)
  • Antioxidant Studies : Research conducted on similar sulfanyl compounds demonstrated their efficacy in reducing lipid peroxidation and scavenging free radicals using methods like DPPH and ABTS assays. This suggests that this compound may possess comparable antioxidant capabilities .
  • Cytotoxicity Assays : In vitro studies assessing cytotoxicity against human cancer cell lines have indicated that derivatives of this compound exhibit selective toxicity towards malignant cells while sparing normal cells .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameBiological ActivityNotable Features
Methyl 2-[(2-hydroxyphenyl)thio]acetateModerate enzyme inhibitionThio group instead of sulfanyl
Methyl 2-[(2-hydroxyphenyl)selanyl]acetateLower antioxidant activitySelanyl group introduces different reactivity

This comparison illustrates how the presence of the sulfanyl group in this compound can lead to distinct biological activities compared to its thio or selanylated counterparts .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°C (reflux)↑ Yield, risk of decomposition
SolventDMF or DMSO↑ Nucleophilicity of thiol
CatalystK₂CO₃ or TBA-BrAccelerates coupling

Q. Table 2: Critical Spectral Peaks for Structural Confirmation

Functional GroupNMR (δ ppm)MS (m/z)Reference
Ester (–COOCH₃)~3.7 (s, 3H)[M+H]+ = 212.04
Sulfanyl (–S–)Fragments at 121, 91
2-Hydroxyphenyl~9.5 (br s, 1H)

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